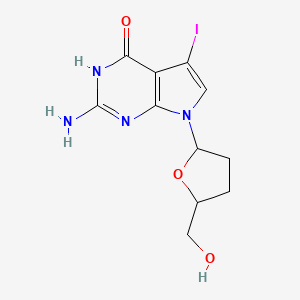
7-Iodo-7-deaza-2',3'-dideoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine: is a dideoxynucleoside compound that has garnered significant interest in scientific research. This compound is particularly notable for its applications in DNA synthesis and sequencing reactions . Its molecular formula is C₁₁H₁₃IN₄O₃, and it has a molecular weight of 376.15 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine typically involves the iodination of a deaza-guanosine precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve high yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine is used as a building block for the synthesis of modified nucleosides and nucleotides. These modified compounds are valuable in studying the structure and function of nucleic acids .
Biology: In biological research, this compound is utilized in DNA sequencing and synthesis reactions. Its ability to terminate DNA chain elongation makes it a crucial component in sequencing technologies .
Medicine: In medicine, 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine is explored for its potential antiviral and anticancer properties. Its incorporation into viral or cancerous DNA can inhibit replication, making it a promising candidate for therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of diagnostic kits and reagents for molecular biology research. Its high purity and stability make it suitable for commercial applications .
Mecanismo De Acción
The mechanism of action of 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine involves its incorporation into DNA during synthesis. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This property is particularly useful in DNA sequencing, where controlled termination is required to determine the sequence of nucleotides .
Comparación Con Compuestos Similares
2’,3’-Dideoxyadenosine: Another dideoxynucleoside used in DNA synthesis and sequencing.
2’,3’-Dideoxycytidine: Known for its antiviral properties and used in the treatment of HIV.
2’,3’-Dideoxyuridine: Utilized in antiviral research and DNA synthesis studies
Uniqueness: 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific modifications. This makes it a versatile tool in nucleic acid research and therapeutic applications .
Propiedades
IUPAC Name |
2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOBXXCZQLWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide](/img/structure/B13391052.png)

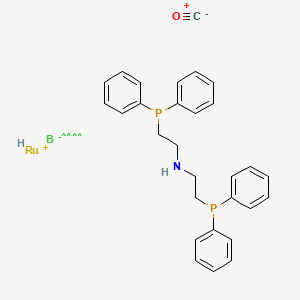

![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13391085.png)
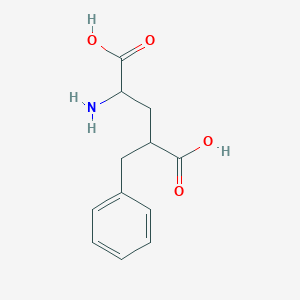
![(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride](/img/structure/B13391108.png)
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
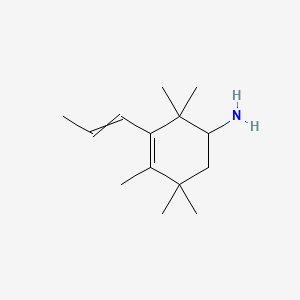

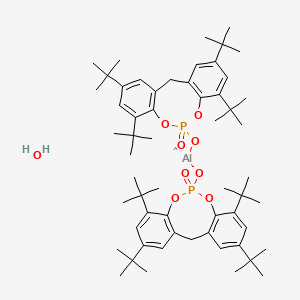
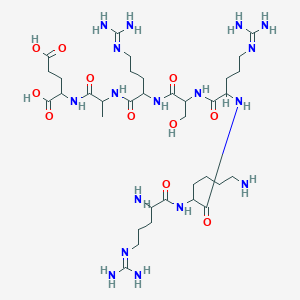
![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
![2-[(3,4,5-trihydroxy-2H-3,4,5,6-tetrahydropyran-2-yl)amino]-2H-3,4,5,6-tetrahy dropyran-3,4,5-triol](/img/structure/B13391156.png)
